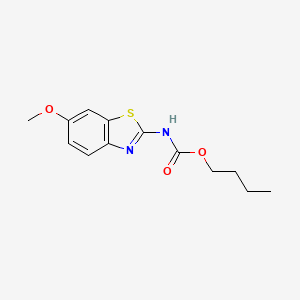

butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-3-4-7-18-13(16)15-12-14-10-6-5-9(17-2)8-11(10)19-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBWZEPSDOFNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbamate group to an amine, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate exhibits significant antimicrobial properties. Research indicates that benzothiazole derivatives are effective against various pathogens, including bacteria and fungi. The compound's mechanism of action involves inhibition of specific enzymes crucial for microbial survival, particularly targeting the DprE1 enzyme in Mycobacterium tuberculosis .

Anticancer Properties

Studies have highlighted the potential of benzothiazole derivatives in anticancer therapy. The compound has shown cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer treatment . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance its efficacy against different cancer types .

Neuroprotective Effects

Recent investigations into benzothiazole derivatives have revealed their neuroprotective properties, which may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Materials Science

Polymer Development

this compound serves as a valuable building block in polymer synthesis. Its unique functional groups allow for the creation of polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices can lead to materials with specialized applications, such as coatings and adhesives .

Nanomaterials

The compound has been explored in the synthesis of nanomaterials, where it acts as a stabilizing agent during nanoparticle formation. This application is particularly relevant in the development of drug delivery systems that utilize nanoparticles for targeted therapy .

Environmental Applications

Pesticide Development

Research indicates that benzothiazole derivatives can be modified to create effective pesticides. This compound has shown promise in controlling agricultural pests while minimizing environmental impact . Its selective toxicity towards pests makes it an attractive option for sustainable agriculture.

Bioremediation

The compound's ability to interact with various environmental contaminants suggests potential applications in bioremediation strategies. Studies have shown that benzothiazole derivatives can facilitate the breakdown of hazardous substances in contaminated environments .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting strong potential for clinical applications .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. These findings support further exploration into its use as an anticancer agent .

Case Study 3: Polymer Synthesis

Research focused on synthesizing novel polymers incorporating this compound revealed enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for industrial applications where durability is critical .

Mechanism of Action

The mechanism of action of butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π interactions and hydrogen bonding, facilitating binding to the target site. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Shares the benzothiazole core but differs in the substituent groups.

2-Amino-6-methoxybenzothiazole: Contains an amino group instead of the carbamate group.

Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl carbamate group enhances its solubility and stability, making it suitable for a wide range of applications .

Biological Activity

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a compound derived from the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole core substituted with a methoxy group and a butyl carbamate moiety. The presence of the benzothiazole ring is significant as it is known to enhance biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing the benzothiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimal inhibitory concentrations (MICs) in the range of 30–550 nM against various pathogens .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 50 | Staphylococcus aureus, E. coli |

| Benzothiazole derivative X | 30 | Pseudomonas aeruginosa |

| Benzothiazole derivative Y | 100 | Streptococcus pneumoniae |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro assays revealed that this compound can inhibit cell proliferation in human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines with IC50 values ranging from 10 to 50 µM . The mechanisms behind its anticancer effects may involve the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various cellular processes including metabolism and cell survival. Studies indicate that this compound can reduce GSK-3β activity by more than 50% at concentrations around 10 µM . This suggests potential applications in treating diseases where GSK-3 plays a critical role, such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Substitutions at the 6-position of the benzothiazole ring have been shown to significantly influence potency and selectivity against various targets. For instance, modifications such as introducing electron-withdrawing groups can enhance antimicrobial activity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against multidrug-resistant strains of E. coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Studies : In a comparative study involving several benzothiazole derivatives, this compound showed superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development.

Q & A

Q. What are the common synthetic routes for preparing butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate and related derivatives?

The compound is typically synthesized via condensation reactions. For example, 6-methoxy-1,3-benzothiazol-2-amine can react with activated carbonyl derivatives (e.g., carbamoyl chlorides or mixed anhydrides). A reported method involves refluxing substituted benzothiazol-2-amines with chloroform-soluble acylating agents, followed by crystallization from ethanol/water mixtures . Thionyl chloride (SOCl₂) is often used to generate reactive intermediates like acyl chlorides, which then react with alcohols or amines to form carbamates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm substitution patterns on the benzothiazole ring (e.g., methoxy group at C6) and carbamate linkage. Aromatic protons typically resonate at δ 6.8–7.8 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3150–3300 cm⁻¹) confirm carbamate formation .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .

Q. What safety protocols are essential during synthesis?

- Use fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂).

- Wear nitrile gloves and safety goggles due to the compound’s potential skin/eye irritation (H313/H333 hazard codes) .

- Waste containing sulfur or aromatic amines must be segregated and treated by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamate formation step?

- Solvent Selection : Polar aprotic solvents (e.g., CHCl₃ or DMF) enhance nucleophilicity of the benzothiazol-2-amine.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate carbamate coupling by activating the carbonyl group .

- Temperature Control : Reflux conditions (60–80°C) balance reaction rate and byproduct suppression. Lower temperatures (0–25°C) are preferred for oxidation steps involving NaIO₄/RuCl₃ systems .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray studies reveal:

- Planarity of the Benzothiazole-Carbamate Core : Conjugation between the benzothiazole ring and carbamate group results in near-planar geometry (r.m.s. deviation <0.1 Å), critical for π-stacking interactions in biological targets .

- Intermolecular Interactions : Hydrogen bonds (N–H⋯N, C–H⋯O) and S⋯S interactions (3.6–3.7 Å) stabilize crystal packing, influencing solubility and crystallinity .

- Software Tools : SHELXL (for refinement) and Olex2 (for visualization) are widely used .

Q. How do substituents on the benzothiazole ring affect biological activity?

- Methoxy Group at C6 : Enhances lipophilicity and membrane permeability, as seen in analogs with antibacterial activity against Gram-positive bacteria .

- Carbamate vs. Amide Linkages : Carbamates generally exhibit higher metabolic stability than amides, prolonging in vivo half-lives. For example, tert-butyl carbamate derivatives show improved Pseudomonas aeruginosa virulence inhibition compared to acetylated analogs .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at C2 (carbamate) and C6 (methoxy) followed by MIC (Minimum Inhibitory Concentration) assays can identify pharmacophore requirements .

Q. What strategies resolve contradictions in spectral data during structural validation?

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to distinguish between positional isomers (e.g., methoxy at C5 vs. C6).

- Density Functional Theory (DFT) Calculations : Predict NMR chemical shifts and compare with experimental data to confirm assignments .

- Crystallographic Validation : Resolve ambiguities in NOESY or COSY spectra by overlaying experimental and simulated crystal structures .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Carbamate Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | CHCl₃ or DMF | Enhances amine reactivity | |

| Temperature | 60–80°C (reflux) | Balances rate vs. decomposition | |

| Catalyst | DMAP (5 mol%) | Accelerates acylation | |

| Workup | Ethanol/water crystallization | Removes unreacted starting material |

Q. Table 2: Spectral Benchmarks for Structural Confirmation

| Technique | Diagnostic Signal | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 3H, OCH₃) | Confirms methoxy substitution | |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | Validates carbamate formation | |

| X-ray Diffraction | S⋯S distance = 3.62 Å | Indicates π-stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.